- Photokinetics of two novel photochromic diarylethenes derived from benzothiophene, International Journal of Chemical Kinetics, 2012, 44(11), 736-744
Cas no 90560-10-4 (6-methoxy-1-benzothiophene)
6-methoxy-1-benzothiophene structure
Product Name:6-methoxy-1-benzothiophene
CAS番号:90560-10-4
MF:C9H8OS
メガワット:164.224221229553
MDL:MFCD13181215
CID:788609
PubChem ID:13634237
Update Time:2024-10-26
6-methoxy-1-benzothiophene 化学的及び物理的性質
名前と識別子
-
- 6-Methoxybenzo[b]thiophene
- 6-Methoxy-1-benzothiophene
- 6-Methoxybenzo(b)thiophene
- BENZO[B]THIOPHENE, 6-METHOXY-
- 6-methoxy-benzo[b]thiophene
- Benzo[b]thiophene,6-methoxy-
- AK109893
- zlchem 184
- 6-Methoxybenzothiophene
- 6-Methoxy-benzothiophene
- 6-methoxybenzo[b]-thiophene
- 6-Methoxy -benzo[b]thiophene
- 1-benzothien-6-yl methyl ether
- 6-(methyloxy)-1-benzothiophene
- ZLB0175
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- BCP31108
- CM0075
- 5075AC
- A
- 6-Methoxybenzo[b]thiophene (ACI)
- 6-Methoxythianaphthene
- SY122383
- DB-032186
- CS-B0373
- SCHEMBL155194
- SB22884
- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
- DTXSID70545514
- 90560-10-4
- MFCD13181215
- GS-6187
- AKOS016009085
- 6-methoxy-1-benzothiophene
-
- MDL: MFCD13181215
- インチ: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
- InChIKey: WGDVDMKNSDCNGB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C2C(C=CS2)=CC=1
計算された属性
- せいみつぶんしりょう: 164.02958605g/mol
- どういたいしつりょう: 164.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.5
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- ふってん: 268.874°C at 760 mmHg
6-methoxy-1-benzothiophene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
6-methoxy-1-benzothiophene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004709-1g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95% | 1g |
$248.40 | 2023-08-31 | |
| Alichem | A169004709-5g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95% | 5g |
$710.70 | 2023-08-31 | |
| Chemenu | CM158349-100mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 100mg |
$49 | 2021-06-16 | |
| Chemenu | CM158349-250mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 250mg |
$82 | 2021-06-16 | |
| Chemenu | CM158349-1g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 1g |
$173 | 2021-06-16 | |
| Matrix Scientific | 153862-1g |
6-Methoxybenzo[b]thiophene, 95% |
90560-10-4 | 95% | 1g |
$315.00 | 2023-09-05 | |
| Matrix Scientific | 153862-5g |
6-Methoxybenzo[b]thiophene, 95% |
90560-10-4 | 95% | 5g |
$885.00 | 2023-09-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1150-25g |
6-methoxybenzo[b]thiophene |
90560-10-4 | 95% | 25g |
$2200 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-100mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 100mg |
514CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-250mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 250mg |
1061CNY | 2021-05-08 |
6-methoxy-1-benzothiophene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C
リファレンス
- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes, Organic Letters, 2021, 23(3), 896-901
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
リファレンス
- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
1.2 Solvents: Chlorobenzene
リファレンス
- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764
合成方法 5
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238
合成方法 6
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
リファレンス
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles, ARKIVOC (Gainesville, 2003, (9), 158-173
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene, Tetrahedron, 2003, 59(26), 4767-4774
合成方法 8
はんのうじょうけん
1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt
リファレンス
- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104
合成方法 9
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C
リファレンス
- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy, Organic Process Research & Development, 2020, 24(8), 1405-1419
合成方法 10
はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C
リファレンス
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
合成方法 11
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt
リファレンス
- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents, Bioorganic Chemistry, 2021, 112,
6-methoxy-1-benzothiophene Raw materials
- 6-bromo-1-benzothiophene
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 2-Bromo-1,1-diethoxyethane
- 3-Methoxybenzenethiol
- 6-methoxybenzo[b]thiophen-3(2h)-one
- Benzamide,N,N-diethyl-4-methoxy-
6-methoxy-1-benzothiophene Preparation Products
6-methoxy-1-benzothiophene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90560-10-4)6-甲氧基苯并噻吩
注文番号:LE26842878
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:59
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:90560-10-4)6-methoxy-1-benzothiophene
注文番号:A852650
在庫ステータス:in Stock
はかる:5g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:41
価格 ($):438.0/1534.0
Email:sales@amadischem.com
6-methoxy-1-benzothiophene 関連文献
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
90560-10-4 (6-methoxy-1-benzothiophene) 関連製品
- 22546-89-0(Benzo[b]thiophene-3-ol, 6-methoxy-)
- 20532-30-3(5-Methoxy-1-benzothiophene)
- 96802-92-5(5-methoxy-Benzo[b]thiophene-6-ol)
- 69747-77-9(Dibenzothiophene-3-ol)
- 91715-47-8(Benzo[b]thiophene, 5,6-dimethoxy-)
- 3781-90-6(4-methoxy-1-benzothiophene)
- 26018-78-0(Benzo[b]thiophene,6-ethoxy-)
- 103204-79-1(4,5-dimethoxy-1-benzothiophene)
- 346592-25-4(4,6-Dimethoxybenzo[b]thiophene)
- 1121585-31-6(4-phenoxybenzo[b]thiophene)